methyl 4-methoxy-3-((4-oxo-7-(p-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzoate
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Overview
Description
Methyl 4-methoxy-3-((4-oxo-7-(p-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a benzoate ester linked to a thienopyrimidine moiety, which is known for its biological activity and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-((4-oxo-7-(p-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzoate typically involves multi-step organic reactions. One common approach includes:
Formation of the Thienopyrimidine Core: This step often involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the p-Tolyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or a more mild reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 4-methoxy-3-((4-oxo-7-(p-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzoate can be used as a building block for more complex molecules
Biology and Medicine
This compound’s thienopyrimidine core is of particular interest in medicinal chemistry due to its potential biological activities. It can be investigated for its anti-cancer, anti-inflammatory, or antimicrobial properties. Researchers may study its interactions with biological targets such as enzymes or receptors to develop new therapeutic agents.
Industry
In the materials science field, this compound could be used in the development of new materials with specific electronic or optical properties. Its structural features might be exploited to create polymers or other materials with desirable characteristics for use in electronics, coatings, or other applications.
Mechanism of Action
The mechanism by which methyl 4-methoxy-3-((4-oxo-7-(p-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzoate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thienopyrimidine core can bind to active sites or allosteric sites, influencing the function of these proteins and thereby altering cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxybenzoate: A simpler ester with fewer functional groups, used primarily as a fragrance or flavoring agent.
4-Oxo-7-(p-tolyl)thieno[3,2-d]pyrimidine: The core structure without the benzoate ester, which may have different biological activities and synthetic applications.
Uniqueness
Methyl 4-methoxy-3-((4-oxo-7-(p-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzoate is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. Its structure allows for diverse applications in synthesis, medicinal chemistry, and materials science, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
methyl 4-methoxy-3-[[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-14-4-6-15(7-5-14)18-12-30-21-20(18)24-13-25(22(21)26)11-17-10-16(23(27)29-3)8-9-19(17)28-2/h4-10,12-13H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZRGTPMQKNRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=C(C=CC(=C4)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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